Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide
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Overview
Description
Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide is a complex organic compound with the molecular formula C15H11N3O2 and a molecular weight of 265.274. This compound is known for its unique structure, which combines a quinoline ring with a furan ring through a methylene-hydrazide linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide typically involves the reaction of quinoline-2-carboxylic acid with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carboxylic acid hydrazide
- Furan-2-carboxylic acid hydrazide
- Quinoline-2-carboxylic acid furan-2-ylmethylene-amine
Uniqueness
Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide is unique due to its combined quinoline and furan rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H11N3O2 |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C15H11N3O2/c19-15(18-16-10-12-5-3-9-20-12)14-8-7-11-4-1-2-6-13(11)17-14/h1-10H,(H,18,19)/b16-10+ |
InChI Key |
SWEZHPBLJQMRDL-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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